(2E)-1-(3,4-Dimethoxyphenyl)-3-[(2-methyl-4-nitrophenyl)amino]prop-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E)-1-(3,4-Dimethoxyphenyl)-3-[(2-methyl-4-nitrophenyl)amino]prop-2-EN-1-one is an organic molecule characterized by the presence of a dimethoxyphenyl group and a nitrophenylamino group connected through a prop-2-en-1-one linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(3,4-Dimethoxyphenyl)-3-[(2-methyl-4-nitrophenyl)amino]prop-2-EN-1-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2-methyl-4-nitroaniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In organic synthesis, (2E)-1-(3,4-Dimethoxyphenyl)-3-[(2-methyl-4-nitrophenyl)amino]prop-2-EN-1-one serves as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound has potential applications in medicinal chemistry as a precursor for the development of pharmaceutical agents. Its structural features suggest it could be explored for anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In material science, the compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its conjugated system and electron-donating/withdrawing groups make it suitable for such applications.
Mechanism of Action
The mechanism by which (2E)-1-(3,4-Dimethoxyphenyl)-3-[(2-methyl-4-nitrophenyl)amino]prop-2-EN-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-donating methoxy groups and electron-withdrawing nitro groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer with similar structural features but different applications.
Mono-Methyl phthalate: A phthalate derivative used in various industrial applications.
Cetylpyridinium chloride and domiphen bromide: Structurally similar compounds with antimicrobial properties.
Uniqueness
What sets (2E)-1-(3,4-Dimethoxyphenyl)-3-[(2-methyl-4-nitrophenyl)amino]prop-2-EN-1-one apart is its combination of electron-donating and electron-withdrawing groups, which can significantly influence its chemical reactivity and potential applications. This unique structural feature allows for a wide range of chemical modifications and applications in different fields.
Properties
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-(2-methyl-4-nitroanilino)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-12-10-14(20(22)23)5-6-15(12)19-9-8-16(21)13-4-7-17(24-2)18(11-13)25-3/h4-11,19H,1-3H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKGYAJUUGDQET-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC=CC(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N/C=C/C(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.